molecular formula C7H11NO B158931 6-Ethenylpiperidin-2-one CAS No. 127093-82-7

6-Ethenylpiperidin-2-one

Cat. No. B158931
M. Wt: 125.17 g/mol
InChI Key: PHTBAFVXOHHDBZ-UHFFFAOYSA-N
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Description

6-Ethenylpiperidin-2-one is a chemical compound with the molecular formula C7H11NO . It is also known by the IUPAC name 6-ethenylpiperidin-2-one .


Molecular Structure Analysis

The molecular structure of 6-Ethenylpiperidin-2-one can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods can provide information about the molecular electrostatic potential (MEP), the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) .

properties

IUPAC Name

6-ethenylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-6-4-3-5-7(9)8-6/h2,6H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTBAFVXOHHDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623070
Record name 6-Ethenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethenylpiperidin-2-one

CAS RN

127093-82-7
Record name 6-Ethenylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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